molecular formula C17H16N2O3S B2406014 5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 474257-63-1

5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B2406014
CAS No.: 474257-63-1
M. Wt: 328.39
InChI Key: CWROMPSYTREGNL-UHFFFAOYSA-N
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Description

The compound 5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione belongs to the pyrrolo-oxazole class of fused heterocycles. These compounds are characterized by a bicyclic framework combining pyrrole and oxazole moieties, which are often functionalized with aryl, alkyl, or heteroaryl substituents.

Properties

IUPAC Name

5-ethyl-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-18-16(20)13-14(12-9-6-10-23-12)19(22-15(13)17(18)21)11-7-4-3-5-8-11/h3-10,13-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWROMPSYTREGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. The synthetic routes often leverage starting materials such as thiophenes and various aryl groups to construct the pyrrolo[3,4-d][1,2]oxazole framework. Specific methodologies can vary but may include:

  • Condensation reactions : Utilizing aldehydes and ketones in the presence of catalysts.
  • Cyclization techniques : Employing heat or specific reagents to facilitate the formation of the heterocyclic structure.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds exhibit significant antimicrobial activities. For instance, compounds structurally related to 5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole have demonstrated effectiveness against various bacterial strains.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL

These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

CompoundCOX Inhibition IC50 (µM)
5-Ethyl-2-phenyl...0.72
Celecoxib (control)0.89

This indicates a promising potential for developing anti-inflammatory drugs based on this scaffold.

The biological activities of 5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole are likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : By binding to active sites on COX enzymes.
  • Disruption of Bacterial Cell Wall Synthesis : Similar mechanisms observed in other antimicrobial agents.
  • Modulation of Signaling Pathways : Potential interference with pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives showed reduced inflammation in animal models when administered at specific dosages.
    • Dosage : 10 mg/kg body weight.
    • Outcome : Significant reduction in paw edema compared to control groups.
  • Antimicrobial Evaluation : Another study evaluated a series of pyrrolo[3,4-d][1,2]oxazole derivatives against clinical isolates of bacteria.
    • Results : Compounds exhibited varying degrees of activity with some showing efficacy comparable to standard antibiotics.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents (e.g., in ) increase molecular polarity and reduce lipophilicity (logP = 5.48 for nitro analog vs. logP ≈ 3–4 for alkyl/aryl derivatives) .
  • Thiophene vs.
  • Steric Effects : Bulky groups (e.g., 3-oxo-diphenylpropyl in ) reduce synthetic yields (77% for simpler analogs vs. <70% for sterically hindered derivatives) .

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